2,3,4-Trihydroxybenzonitrile 2,3,4-Trihydroxybenzonitrile
Brand Name: Vulcanchem
CAS No.: 15258-56-7
VCID: VC21065071
InChI: InChI=1S/C7H5NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H
SMILES: C1=CC(=C(C(=C1C#N)O)O)O
Molecular Formula: C7H5NO3
Molecular Weight: 151.12 g/mol

2,3,4-Trihydroxybenzonitrile

CAS No.: 15258-56-7

Cat. No.: VC21065071

Molecular Formula: C7H5NO3

Molecular Weight: 151.12 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Trihydroxybenzonitrile - 15258-56-7

Specification

CAS No. 15258-56-7
Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
IUPAC Name 2,3,4-trihydroxybenzonitrile
Standard InChI InChI=1S/C7H5NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H
Standard InChI Key GPXIMVVEQNCDGW-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C#N)O)O)O
Canonical SMILES C1=CC(=C(C(=C1C#N)O)O)O

Introduction

Chemical Structure and Basic Properties

2,3,4-Trihydroxybenzonitrile (CAS No. 15258-56-7) has the molecular formula C7H5NO3 and a molecular weight of 151.1195 g/mol . The compound features three hydroxyl groups arranged sequentially at positions 2, 3, and 4 on the benzene ring, with a cyano group (-C≡N) completing the structure. This arrangement creates a highly functionalized aromatic system with both hydrogen bonding capabilities and electronic polarization.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2,3,4-Trihydroxybenzonitrile:

PropertyValueSource
Molecular FormulaC7H5NO3
Molecular Weight151.1195 g/mol
CAS Number15258-56-7
AppearanceCrystalline solid
InChIInChI=1S/C7H5NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H
SMILESOC1C(O)=C(O)C=CC=1C#N
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
XLogP31.1 (estimated)
Topological Polar Surface Area84.5 Ų

Synthesis Methods

The synthesis of 2,3,4-Trihydroxybenzonitrile typically follows several established routes, with the most common pathway involving the conversion of 2,3,4-trihydroxybenzaldehyde to the corresponding nitrile.

Synthesis from 2,3,4-Trihydroxybenzaldehyde

One of the primary methods for synthesizing 2,3,4-Trihydroxybenzonitrile involves the conversion of 2,3,4-trihydroxybenzaldehyde to the corresponding nitrile using hydroxylamine hydrochloride, as outlined in the following steps:

  • Formation of an oxime intermediate: 2,3,4-trihydroxybenzaldehyde is reacted with hydroxylamine hydrochloride (NH2OH·HCl) to form an aldoxime intermediate .

  • Dehydration of the oxime: The aldoxime undergoes dehydration to yield the nitrile group .

The general reaction can be represented as:
2,3,4-trihydroxybenzaldehyde + NH2OH·HCl → [oxime intermediate] → 2,3,4-Trihydroxybenzonitrile + H2O

Synthesis of 2,3,4-Trihydroxybenzaldehyde (Precursor)

Since 2,3,4-trihydroxybenzaldehyde is a crucial precursor, its synthesis is important to understand:

  • Starting from pyrogallol (1,2,3-trihydroxybenzene): The synthesis typically begins with pyrogallol, which undergoes formylation to introduce the aldehyde group at position 4 .

  • Protection-formylation-deprotection strategy: As detailed in patent CN112830872A, the process involves protecting the phenolic hydroxyl groups of pyrogallol, followed by formylation and subsequent deprotection .

The specific procedure involves:

  • Adding pyrogallol, triethylamine, diphenyl carbonate, and methyl tert-butyl ether to protect the hydroxyl groups

  • Performing formylation on the protected intermediate

  • Deprotecting to obtain 2,3,4-trihydroxybenzaldehyde with yields of 95-97%

Applications in Liquid Crystal Technology

2,3,4-Trihydroxybenzonitrile has emerged as a significant building block in the development of advanced liquid crystal materials, particularly for optical storage applications.

Development of Shuttlecock-Shaped Liquid Crystals

Research published in 2024 has demonstrated the synthesis and characterization of 2,3,4-tris[n-((4-(-cyanophenyl)diazenyl)phenoxy)alkyloxy]benzonitrile compounds derived from 2,3,4-trihydroxybenzonitrile . These compounds exhibit:

  • Shuttlecock-shaped molecular geometry

  • Robust liquid crystalline behavior, including nematic phases

  • Photoresponsive properties due to the presence of diazo groups

  • Potential applications in optical storage devices

The synthesis involves coupling 2,3,4-trihydroxybenzonitrile with (E)-4-((4-((n-bromoalkyl)oxy)phenyl)diazenyl)benzonitrile to create trimeric structures with unique properties .

Effect of Terminal Polar Groups

Studies have investigated how different terminal polar groups attached to the biphenyl units of 2,3,4-trihydroxy benzonitrile-based trimers affect their mesomorphic properties . Research has compared:

  • 2,3,4-tris-[ω-(4-fluorobiphenyl-4'-yloxy)alk-1-yloxy]benzonitrile

  • 2,3,4-tris-[ω-(biphenyl-4'-yloxy)alk-1-yloxy]benzonitrile

  • Cyano-substituted analogues

These studies revealed that the terminal polar group significantly influences liquid crystalline behavior, with small- and wide-angle X-ray scattering (SAXS and WAXS) measurements showing the formation of intercalated trimers in the nematic phase .

Room Temperature Nematic Phases with Fiber-Forming Properties

Recent research has highlighted the development of 2,3,4-trihydroxy benzonitrile-based liquid crystals that exhibit room temperature nematic phases with fiber-forming properties . These materials represent:

  • A step forward in the design of single-component room temperature nematic materials

  • Materials with unique properties suitable for optical applications

  • Novel approaches to molecular design for advanced functional materials

Structure-Property Relationships

Understanding the relationship between the molecular structure of 2,3,4-trihydroxybenzonitrile derivatives and their properties is crucial for rational material design.

Effect of Molecular Geometry

The shuttlecock-like geometry of compounds derived from 2,3,4-trihydroxybenzonitrile significantly influences their:

  • Liquid crystalline behavior: The unique molecular shape facilitates specific molecular packing arrangements that support liquid crystalline phases .

  • Interaction with light: The three-dimensional architecture affects how these molecules interact with electromagnetic radiation, particularly their photoisomerization behavior .

  • Thermal properties: The structural arrangement influences phase transition temperatures and the stability of various mesophases .

Role of Flexible Spacers

Research has shown that the length and nature of flexible spacers in 2,3,4-trihydroxybenzonitrile-based compounds significantly impact their properties:

  • In trimeric structures, the alkyloxy spacers between the benzonitrile core and the terminal units affect the flexibility and conformation of the molecule .

  • Different spacer lengths can tune the temperature range of liquid crystalline phases and influence the photophysical properties of these materials .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2,3,4-trihydroxybenzonitrile, it is valuable to compare it with structurally related compounds.

Comparison with Other Hydroxylated Benzonitriles

CompoundMolecular FormulaCAS NumberKey Differences from 2,3,4-Trihydroxybenzonitrile
3,4-DihydroxybenzonitrileC7H5NO217345-61-8Contains only two hydroxyl groups (at positions 3 and 4)
2,3-DihydroxybenzonitrileC7H5NO267984-81-0Contains only two hydroxyl groups (at positions 2 and 3)
2,5-DihydroxybenzonitrileC7H5NO24640-29-3Contains only two hydroxyl groups (at positions 2 and 5)
2,6-DihydroxybenzonitrileC7H5NO257764-46-2Contains only two hydroxyl groups (at positions 2 and 6)

Comparison with Other Trihydroxy Compounds

CompoundMolecular FormulaCAS NumberKey Differences from 2,3,4-Trihydroxybenzonitrile
2,3,4-TrihydroxybenzaldehydeC7H6O4N/AContains an aldehyde group instead of a nitrile group
2,3,4-Trihydroxybenzoic acidC7H6O5610-02-6Contains a carboxylic acid group instead of a nitrile group
2,3,4-TrihydroxybenzophenoneC13H10O41143-72-2Contains a benzoyl group instead of a nitrile group

Recent Research Developments and Future Perspectives

Current research on 2,3,4-trihydroxybenzonitrile and its derivatives is advancing rapidly, with several noteworthy developments and future directions.

Recent Advances

  • Development of novel shuttlecock-shaped liquid crystals with exceptional photoisomerization performance and high photoconversion efficiency, demonstrating strong potential for optical storage applications .

  • Investigation of the effect of different terminal polar groups on the mesomorphic properties of 2,3,4-trihydroxy benzonitrile-based trimers, revealing the importance of terminal group selection in tuning liquid crystalline behavior .

  • Creation of room temperature nematic materials with fiber-forming properties, opening new avenues in material design for various applications .

Future Research Directions

  • Computational studies: The presence of three azo groups in trimer derivatives suggests that intriguing density functional theory (DFT) studies will be conducted in the near future to better understand electronic structure and properties .

  • Application expansion: Further exploration of 2,3,4-trihydroxybenzonitrile derivatives in fields beyond optical storage, such as sensors, displays, and responsive materials.

  • Structure-property relationship refinement: More detailed investigations into how specific structural modifications affect the properties of these compounds, enabling more precise molecular design.

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